molecular formula C11H17N5 B11735446 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11735446
M. Wt: 219.29 g/mol
InChI Key: VEZQXIXGUPQDPO-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be achieved through a multi-step process involving the formation of the pyrazole ring followed by functionalization. One common method involves the reaction of 1-ethyl-1H-pyrazol-5-amine with 1-methyl-1H-pyrazole-5-carbaldehyde under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the synthesis. Additionally, employing green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halides, alkoxides, dimethyl sulfoxide as solvent.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds.

Scientific Research Applications

1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may interact with cellular receptors to exert therapeutic effects.

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazol-5-amine
  • 1-Methyl-1H-pyrazol-5-amine
  • 1-Ethyl-5-methyl-1H-pyrazole

Comparison: 1-Ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, as well as the N-[(1-methyl-1H-pyrazol-5-yl)methyl] substitution. This structural uniqueness can lead to distinct biological activities and chemical reactivity compared to its analogs. For instance, the additional methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-ethyl-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-9(2)11(8-14-16)12-7-10-5-6-13-15(10)3/h5-6,8,12H,4,7H2,1-3H3

InChI Key

VEZQXIXGUPQDPO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=NN2C)C

Origin of Product

United States

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